molecular formula C10H8Cl2N2O2 B13699862 [3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B13699862
M. Wt: 259.09 g/mol
InChI Key: LSERHOQHTJTYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2,6-dichlorobenzyl group at position 3 and a hydroxymethyl group at position 3. The 2,6-dichlorobenzyl substituent introduces lipophilicity and steric bulk, which may enhance binding affinity to biological targets, while the hydroxymethyl group offers a site for derivatization or hydrogen bonding.

Properties

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

IUPAC Name

[3-[(2,6-dichlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C10H8Cl2N2O2/c11-7-2-1-3-8(12)6(7)4-9-13-10(5-15)16-14-9/h1-3,15H,4-5H2

InChI Key

LSERHOQHTJTYED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NOC(=N2)CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the reaction of 2,6-dichlorobenzyl chloride with an appropriate oxadiazole precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzyl group can enhance the compound’s binding affinity to these targets, while the oxadiazole ring can modulate its electronic properties. This combination can result in specific biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between [3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Substituents Halogen Type/Position Molecular Weight Key Properties/Activities
This compound (Target) 1,2,4-Oxadiazole 2,6-Dichlorobenzyl, hydroxymethyl Cl at 2,6 289.11 (calculated) Potential enzyme inhibition via H-bonding and π-interactions
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol () Isoxazole 2,6-Dichlorophenyl, methyl Cl at 2,6 286.15 Safety data available (SDS); isoxazole core may reduce metabolic stability vs. oxadiazole
[3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol () Isoxazole 2,6-Dichlorophenyl, isopropyl Cl at 2,6 286.15 Increased steric bulk; potential reduced solubility vs. target
3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl () 1,2,4-Oxadiazole 2,6-Difluorophenyl, piperidine F at 2,6 301.72 (calculated) Enhanced metabolic stability due to fluorine; lower lipophilicity vs. Cl analogs
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid () Non-heterocyclic 2,6-Dichlorobenzyl, alkyne, amino acid Cl at 2,6 ~280 (estimated) Collagenase inhibition (IC50 ~nM); π–π interactions critical

Key Comparative Insights:

Heterocycle Core Differences: The target compound’s 1,2,4-oxadiazole ring provides two nitrogen atoms, enhancing hydrogen-bonding capacity compared to isoxazole analogs (e.g., ), which have one oxygen and one nitrogen. This difference may improve target binding in enzymatic systems .

Substituent Effects: The 2,6-dichlorobenzyl group in the target compound is structurally analogous to the 2,6-dichlorophenyl group in isoxazole analogs (). The para-chlorine positions create a linear steric profile, which may favor interactions with hydrophobic enzyme pockets, as seen in collagenase inhibitors () .

Functional Group Variations :

  • The hydroxymethyl group in the target compound offers a site for hydrogen bonding or further functionalization, unlike the methyl or isopropyl groups in isoxazole analogs (). This could enhance solubility or enable prodrug strategies.
  • Piperidine-substituted oxadiazoles () introduce basicity, which may influence pharmacokinetics (e.g., absorption, distribution).

Biological Activity Inference :

  • The collagenase inhibitors in demonstrate that 2,6-dichloro substitution on aromatic rings is critical for strong enzyme binding (Gibbs free energy: −6.5 kcal/mol). By analogy, the target compound’s dichlorobenzyl group may similarly enhance affinity for hydrophobic enzyme pockets .
  • The absence of direct activity data for the target compound underscores the need for experimental validation, particularly in assays measuring IC50 or binding constants.

Biological Activity

[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol is a compound characterized by its unique oxadiazole structure, which has been associated with various biological activities. This article presents a detailed examination of its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.

  • Chemical Name : this compound
  • CAS Number : 1343602-10-7
  • Molecular Formula : C10H8Cl2N2O2
  • Molecular Weight : 259.09 g/mol

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Effect
PC-3 (Prostate)0.67Significant growth inhibition
HCT-116 (Colon)0.80Moderate growth inhibition
ACHN (Renal)0.87Moderate growth inhibition
SNB-75 (CNS)0.95High potency against CNS cancer

The above data indicates that this compound exhibits significant cytotoxicity against various cancer types, suggesting its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes and pathways critical for cancer cell survival. For instance:

  • Inhibition of EGFR : Compounds similar to this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in tumor proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study conducted by Arafa et al. evaluated various oxadiazole derivatives for their anticancer activity. Among these compounds, this compound was noted for its low IC50 values across multiple cancer cell lines, indicating strong cytotoxic potential compared to established chemotherapeutics.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial efficacy, this compound exhibited significant inhibitory effects on pathogenic bacteria. The study concluded that this compound could be developed into a novel antimicrobial agent due to its effectiveness against resistant strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.